molecular formula C10H20BrN3O4 B606397 Bromo-PEG4-Azide CAS No. 1951439-37-4

Bromo-PEG4-Azide

Cat. No.: B606397
CAS No.: 1951439-37-4
M. Wt: 326.19
InChI Key: YICYFFFKHLMTQK-UHFFFAOYSA-N
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Description

Bromo-PEG4-Azide: is a polyethylene glycol (PEG) derivative that contains both a bromide group and an azide group. This compound is particularly valuable in the field of click chemistry and bioconjugation due to the high reactivity of both functional groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile reagent in various chemical and biological applications .

Mechanism of Action

Target of Action

Bromo-PEG4-Azide is a bifunctional crosslinker containing a bromide and a terminal azide . It is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are designed to degrade specific proteins within cells . The targets of this compound are molecules containing Alkyne, BCN, or DBCO groups .

Mode of Action

The azide group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction can also occur with molecules containing DBCO or BCN groups through a strain-promoted alkyne-azide cycloaddition (SPAAC) . The bromide (Br) is a good leaving group for nucleophilic substitution .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, which this compound helps synthesize, contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit this system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable triazole linkage with target molecules . This enables the selective degradation of target proteins when used in the synthesis of PROTACs .

Action Environment

The action of this compound is influenced by the presence of copper, which catalyzes the azide-alkyne cycloaddition reaction . Additionally, the hydrophilic PEG spacer enhances its solubility in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromo-PEG4-Azide can be synthesized through a series of chemical reactions involving the functionalization of PEGThe bromide group can be introduced via nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process includes stringent control of reaction conditions, purification steps, and quality assurance to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromo-PEG4-Azide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromide group acts as a good leaving group, allowing for nucleophilic substitution reactions.

    Click Chemistry: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules. .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bromo-PEG4-Azide is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It serves as a versatile linker in the formation of stable triazole linkages .

Biology: In biological research, this compound is used for labeling and tracking biomolecules. Its hydrophilic PEG spacer enhances solubility and reduces non-specific binding, making it ideal for various bioconjugation applications .

Medicine: this compound is employed in drug delivery systems and the development of targeted therapies. It is used in the synthesis of PROTACs (proteolysis-targeting chimeras), which are designed to selectively degrade target proteins .

Industry: In industrial applications, this compound is used in the development of new materials, including functional coatings and nanotechnology. Its ability to form stable linkages makes it valuable in the creation of advanced materials .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a bromide and an azide group, providing dual functionality for both nucleophilic substitution and click chemistry reactions. This dual functionality makes it a highly versatile reagent in various scientific research and industrial applications .

Properties

IUPAC Name

1-azido-2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrN3O4/c11-1-3-15-5-7-17-9-10-18-8-6-16-4-2-13-14-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICYFFFKHLMTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCBr)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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